(2,6-dimethylmorpholin-4-yl)(5-fluoro-1H-indol-2-yl)methanone (2,6-dimethylmorpholin-4-yl)(5-fluoro-1H-indol-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 900901-76-0
VCID: VC16746373
InChI: InChI=1S/C15H17FN2O2/c1-9-7-18(8-10(2)20-9)15(19)14-6-11-5-12(16)3-4-13(11)17-14/h3-6,9-10,17H,7-8H2,1-2H3
SMILES:
Molecular Formula: C15H17FN2O2
Molecular Weight: 276.31 g/mol

(2,6-dimethylmorpholin-4-yl)(5-fluoro-1H-indol-2-yl)methanone

CAS No.: 900901-76-0

Cat. No.: VC16746373

Molecular Formula: C15H17FN2O2

Molecular Weight: 276.31 g/mol

* For research use only. Not for human or veterinary use.

(2,6-dimethylmorpholin-4-yl)(5-fluoro-1H-indol-2-yl)methanone - 900901-76-0

Specification

CAS No. 900901-76-0
Molecular Formula C15H17FN2O2
Molecular Weight 276.31 g/mol
IUPAC Name (2,6-dimethylmorpholin-4-yl)-(5-fluoro-1H-indol-2-yl)methanone
Standard InChI InChI=1S/C15H17FN2O2/c1-9-7-18(8-10(2)20-9)15(19)14-6-11-5-12(16)3-4-13(11)17-14/h3-6,9-10,17H,7-8H2,1-2H3
Standard InChI Key QKEFNLGRDXPQCV-UHFFFAOYSA-N
Canonical SMILES CC1CN(CC(O1)C)C(=O)C2=CC3=C(N2)C=CC(=C3)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, (2,6-dimethylmorpholin-4-yl)-(5-fluoro-1H-indol-2-yl)methanone, reflects its bifunctional architecture: a 2,6-dimethylmorpholine group linked to a 5-fluoroindole scaffold. Key physicochemical properties include:

PropertyValue
Molecular FormulaC15H17FN2O2\text{C}_{15}\text{H}_{17}\text{FN}_2\text{O}_2
Molecular Weight276.31 g/mol
Solubility (pH 7.4)32.2 µg/mL
Canonical SMILESCC1CN(CC(O1)C)C(=O)C2=CC3=C(N2)C=CC(=C3)F
InChIKeyQKEFNLGRDXPQCV-UHFFFAOYSA-N

The morpholine ring adopts a chair conformation, with methyl groups at C2 and C6 enhancing steric hindrance and potentially influencing binding interactions. The 5-fluoro substitution on the indole ring introduces electronic effects that may modulate aromatic stacking or hydrogen bonding .

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Morpholine Substitution: 2,6-Dimethylmorpholine is reacted with a chloroacetyl chloride derivative to form the methanone precursor.

  • Indole Coupling: A Buchwald–Hartwig amination or Ullmann coupling attaches the 5-fluoroindole moiety to the morpholine intermediate.

Reaction progress is monitored using thin-layer chromatography (TLC; Rf ≈ 0.5 in ethyl acetate/hexane) and high-performance liquid chromatography (HPLC; retention time ~8.2 min on a C18 column).

Purification and Yield

Crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7), yielding ~65% pure compound. Recrystallization from ethanol improves purity to >95%. Challenges include the indole’s sensitivity to oxidation, necessitating inert atmosphere conditions.

Biological Activity and Mechanistic Insights

Putative Targets

Structural analogs of this compound, particularly those combining morpholine and indole groups, exhibit affinity for:

  • Cannabinoid Receptors (CB1/CB2): The indole core mimics endogenous cannabinoids like anandamide, while the morpholine group may enhance blood-brain barrier permeability .

  • Serotonin Receptors (5-HT): Fluorinated indoles often target 5-HT2A_{2A} receptors, implicated in mood regulation .

In Vitro Studies

Future Directions

  • Target Identification: High-throughput screening against receptor libraries.

  • Structural Optimization: Introducing polar groups to improve solubility.

  • In Vivo Testing: Rodent models of inflammation or neuropathic pain.

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